molecular formula C14H13ClN2O3S B187635 N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide CAS No. 19838-03-0

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide

Cat. No. B187635
CAS RN: 19838-03-0
M. Wt: 324.8 g/mol
InChI Key: QYWWDOCSYBFGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide, commonly known as N-(2-Chloro-4-nitrophenyl)-4-(N,N-dimethylamino)benzenesulfonamide (CDNB), is a widely used substrate in biochemical research. CDNB is a synthetic compound that is used to study the mechanisms of enzymes and their inhibition.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives : A study focused on synthesizing and characterizing sulfanilamide derivatives, including N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide, examining their crystal structures, thermal properties, and antimicrobial activities. The derivatives did not exhibit significant antibacterial or antifungal activities (Lahtinen et al., 2014).

  • Vibrational Spectroscopic Analysis : Another study characterized a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, using vibrational spectroscopy. It investigated its structural and electronic interactions and assessed its pharmacokinetic properties, including potential antiviral activity (Jenepha Mary et al., 2022).

  • QSAR Studies of Antibacterial Agents : In a different approach, the quantitative structure-activity relationship (QSAR) of various acetamide derivatives was studied, focusing on their antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the influence of substituents on the antibacterial effectiveness of these compounds (Desai et al., 2008).

  • Crystal Structure Analysis : Several studies have investigated the crystal structures of N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide derivatives to understand their molecular conformations and intermolecular interactions. These studies are crucial for predicting the compound's physical and chemical properties (Hazra et al., 2014).

  • Synthesis and Antimicrobial Evaluation : Another research focus is the synthesis of novel derivatives and evaluating their antimicrobial properties. For instance, one study synthesized new heterocyclic compounds incorporating the sulfamoyl moiety and evaluated their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

  • Evaluation of Biological Interactions : A study evaluated the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, investigating its structure, electron behavior, and potential as a drug, including its ADMET properties and molecular docking analysis (Bharathy et al., 2021).

properties

IUPAC Name

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-10(18)16-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWWDOCSYBFGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345865
Record name (4-Acetamidophenylsulphonyl)-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide

CAS RN

19838-03-0
Record name (4-Acetamidophenylsulphonyl)-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-((2-CHLOROANILINO)SULFONYL)PHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iron powder (2.5 g) was added to a stirred mixture of 4-(4-acetamidophenyl-sulphonyl)-2-chloro-nitrobenzene (Method 13) (0.67 g), water (2 ml), concentrated hydrochloric acid (0.5 ml) and ethanol (10 ml). The mixture was heated under reflux for 1 hour then evaporated to near dryness and partitioned between ethyl acetate and water. The organic layer was separated, the aqueous layer was extracted with ethyl acetate (3×15 ml). The organic extracts were combined and dried. Volatile material was removed by evaporation and the residue was purified by chromatography on a silica gel Mega Bond Elut column eluting with 0-2% methanol/DCM to give the title compound (0.18 g) as a solid. NMR: 2.05 (s, 3H), 6.4 (s, 2H), 6.8 (d, 1H), 7.5 (d, 1H), 7.6 (d, 1H), 7.8 (q, 4H), 10.3 (brs, 1H); MS (ESP−): 323.
Name
4-(4-acetamidophenyl-sulphonyl)-2-chloro-nitrobenzene
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide

Citations

For This Compound
1
Citations
B Patel Navin, N Patel Jignesh… - Jordan Journal of …, 2010 - platform.almanhal.com
Various 30 sulfonamides derivatives of 2-[(2, 6-dichlorophenylamino)-phenyl]-acetic acid (5) have been prepared via two steps. The antibacterial activity studies for all new derivatives …
Number of citations: 5 platform.almanhal.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.